Dopamine D2 Receptor Affinity: Quantitative Comparison of Sulverapride vs. Class-Standard Benzamides in Rat Striatal Binding Assays
In radioligand binding assays using [3H](-)-sulpiride as the radioligand in rat striatal membranes, Sulverapride exhibited an IC50 of 3.98 µM for the dopamine D2 receptor [1]. This binding affinity places Sulverapride approximately 100- to 200-fold weaker than the D2 affinities reported for reference substituted benzamides such as Sulpiride (Ki ~20–40 nM) and Amisulpride (Ki ~3–20 nM), as established through independent binding studies conducted under comparable conditions [2][3]. The ~100–200-fold difference in D2 affinity is substantial and quantifiable, indicating that Sulverapride cannot serve as a bioequivalent surrogate for Sulpiride or Amisulpride in dopamine receptor occupancy studies, animal behavioral pharmacology, or D2-targeted tracer competition experiments.
| Evidence Dimension | Dopamine D2 receptor binding affinity in vitro |
|---|---|
| Target Compound Data | Sulverapride IC50 = 3,980 nM (3.98 µM) using [3H](-)-sulpiride radioligand in rat striatum [1] |
| Comparator Or Baseline | Sulpiride Ki ≈ 20–40 nM; Amisulpride Ki ≈ 3–20 nM (independent studies under comparable assay conditions) [2][3] |
| Quantified Difference | Sulverapride D2 affinity is ~100–200-fold lower than Sulpiride and Amisulpride (3,980 nM vs. ~20–40 nM and ~3–20 nM respectively) |
| Conditions | Rat striatal membrane radioligand binding assays using [3H](-)-sulpiride as radioligand [1]; comparator data from published benzamide D2 affinity studies [2][3] |
Why This Matters
This 100–200-fold difference in D2 affinity means that substituting Sulpiride or Amisulpride for Sulverapride in D2-dependent assays will produce dramatically different receptor occupancy, invalidating dose-response comparisons and procurement-based experimental designs.
- [1] BindingDB Entry BDBM50421945 (CHEMBL1744017). IC50: 3.98E+3 nM. Assay: In vitro binding affinity against dopamine receptor D2 using [3H](-)-sulpiride in rat striatum. ChEMBL/Merck Sharp and Dohme Research Laboratories. J Med Chem 35: 2033-9 (1992). View Source
- [2] Castelli MP, Mocci I, Sanna AM, et al. (2001). (S)-amisulpride, a selective D2/D3 receptor antagonist, increases dopamine release in rat brain: an in vivo microdialysis study. Eur J Pharmacol. 432(2-3):143-9. View Source
- [3] Jenner P, Marsden CD. (1982). The mode of action of sulpiride as an atypical antidepressant agent. Adv Biochem Psychopharmacol. 32:85-103. View Source
